2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid
Description
Properties
CAS No. |
72228-43-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(1,2-dimethylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-8(13(15)16)12-9(2)14(3)11-7-5-4-6-10(11)12/h4-8H,1-3H3,(H,15,16) |
InChI Key |
HJMMPTYUZJVSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following table summarizes key structural and molecular differences between 2-(1,2-dimethyl-1H-indol-3-yl)propanoic acid and related compounds:
2.2 Physicochemical Properties
- Lipophilicity and Solubility: The 1,2-dimethyl substitution in the target compound likely increases lipophilicity compared to 3-(1-methyl-1H-indol-3-yl)propanoic acid (logP ~2.5 estimated) and 2-(6-methyl-1H-indol-3-yl)acetic acid (logP ~1.8). This could reduce aqueous solubility, a critical factor in drug design .
- Thermal Stability: The dimethyl-substituted analog in has a melting point of 130–134°C, suggesting moderate thermal stability. Unsubstituted indole-propanoic acids (e.g., 3-(1H-indol-3-yl)propanoic acid) typically melt at lower temperatures (~120°C), indicating that alkyl substitutions may stabilize the crystal lattice .
Biological Activity
2-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid, a compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring with dimethyl substitutions at the 1 and 2 positions, contributing to its unique chemical reactivity and biological activity. Its structure allows for interactions with various molecular targets, particularly in neurotransmission pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Properties : The compound has been studied for its potential to inhibit viral replication.
- Anticancer Effects : It shows promise in cancer treatment by inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, which may influence neurotransmission and exhibit potential antidepressant effects. Additionally, it may modulate other biological pathways, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study evaluating the neuroprotective properties of indole derivatives, this compound was shown to prevent oxidative stress-induced cell death in human neuroblastoma cells (SK-N-SH). The compound effectively reduced reactive oxygen species (ROS) damage and improved cell viability under stress conditions. This suggests its potential application in neurodegenerative disease therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various pathogens. In vitro studies revealed minimum inhibitory concentration (MIC) values indicating strong activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC = 0.0195 mg/mL
- Escherichia coli : MIC = 0.0048 mg/mL
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Q & A
Q. What are the critical factors for optimizing the synthesis of 2-(1,2-Dimethyl-1H-indol-3-yl)propanoic acid?
The synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours for cyclization). Key intermediates, such as substituted indole derivatives, are prepared via alkylation or Friedel-Crafts reactions. Analytical validation via NMR (¹H/¹³C) and HPLC (≥98% purity) is essential to confirm structural integrity and purity .
Q. How can researchers validate the structural identity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the indole core and substituents (e.g., methyl groups at positions 1 and 2). High-resolution mass spectrometry (HRMS) provides molecular weight validation, while HPLC with UV detection ensures purity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What analytical methods are recommended for assessing purity and stability?
Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is ideal for purity assessment. Stability studies under varying pH, temperature, and light exposure can be monitored via UV-Vis spectroscopy. Degradation products are identified using LC-MS .
Advanced Research Questions
Q. How can contradictory data on biological activity be reconciled in studies of this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Researchers should:
- Compare purity profiles (HPLC traces) across studies.
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- Control for metabolic instability using liver microsome assays .
Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?
Structural modifications include:
- Deuteriation : Replacing hydrogen with deuterium at metabolically labile positions (e.g., methyl groups) to slow hepatic clearance .
- Prodrug design : Esterification of the carboxylic acid group to improve oral bioavailability .
- Functional group addition : Introducing sulfonamide or nitro groups to modulate solubility and target selectivity .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like cyclooxygenase-2 (COX-2) or serotonin transporters. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with optimal reactivity. MD simulations evaluate stability in biological membranes .
Methodological Considerations
Q. What experimental controls are essential when studying its mechanism of action?
- Negative controls : Use indole derivatives lacking the propanoic acid moiety to isolate functional group contributions.
- Pharmacological inhibitors : Co-treatment with selective antagonists (e.g., COX-2 inhibitors) to confirm pathway involvement.
- Isotopic labeling : ¹⁴C-labeled compound for tracking metabolic fate in vivo .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?
Cross-validate spectra with authentic standards or published datasets (e.g., PubChem). Solvent effects (DMSO vs. CDCl₃) and pH variations must be accounted for. For ambiguous signals, 2D NMR techniques (COSY, HSQC) resolve overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
